methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate
Description
Methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine ring and a methyl benzoate ester. The 1,2,3-triazole moiety is a robust pharmacophore known for its metabolic stability and hydrogen-bonding capabilities, while the azetidine (a four-membered saturated ring) introduces conformational rigidity. The methyl benzoate group may influence solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-20(26)17-10-6-5-9-16(17)19(25)23-11-15(12-23)24-13-18(21-22-24)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYVHYWSYXKCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Coupling of the Triazole and Azetidine Rings: This step involves the formation of a carbonyl linkage between the triazole and azetidine rings, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl or triazole rings.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analysis
The compound consists of three key components:
1,2,3-Triazole ring : Substituted at position 4 with a phenyl group, enhancing aromatic stacking interactions.
Azetidine ring : A strained four-membered amine ring connected to the triazole at position 1. Strain energy may affect reactivity and binding dynamics.
Comparison with Similar Compounds
Structural Analogues with Varied Ester Groups
Key Insight : Replacing the ethyl ester (Tria-CO2Et) with a methyl benzoate may enhance aromatic interactions but reduce solubility due to the bulkier ortho-substituted benzene.
Hybrid Triazole Derivatives with Different Heterocycles
Key Insight : Hybridization with 1,2,4-triazole (e.g., compound 5b) introduces additional hydrogen-bonding sites, enhancing biological activity, whereas the target compound’s azetidine may prioritize target selectivity.
Triazole-Based Corrosion Inhibitors
Key Insight : The target compound’s benzoate and azetidine could improve adsorption on metal surfaces compared to Tria-CO2Et, but steric effects might reduce efficiency.
Aromatase Inhibitory Triazole Hybrids
Key Insight : The azetidine’s rigidity in the target compound may enhance binding to aromatase’s hydrophobic pockets, but the lack of a thione group could limit enzyme interaction.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Methyl benzoate may reduce aqueous solubility compared to ethyl acetate derivatives.
- Synthetic Accessibility : The 1,2,3-triazole moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , while azetidine introduces synthetic complexity due to ring strain.
Biological Activity
Methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Notably, it has been shown to inhibit various enzymes involved in critical biological pathways:
- Aminoacyl-tRNA Synthetases : Recent studies indicate that derivatives of triazole compounds can act as inhibitors of aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria. This inhibition can lead to antibacterial effects against resistant strains of Mycobacterium tuberculosis .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated, revealing promising results:
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| 27 | 5.17–51.7 | M. tuberculosis mono-resistant strains |
| 40 | 5.22–52.2 | M. tuberculosis |
| 20 | 5.7–57 | M. tuberculosis |
These findings suggest that the compound has potential as a lead candidate for the development of new antibiotics targeting resistant bacterial strains.
Anticancer Activity
The compound's triazole moiety suggests possible interactions with heat shock proteins (Hsp), which are known to play roles in cancer cell proliferation and survival. Preliminary studies indicate that triazole derivatives can inhibit Hsp90, leading to reduced tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects have been identified:
- Substituents : Variations in the phenyl group and modifications on the azetidine ring significantly affect potency and selectivity towards specific targets.
- Binding Affinity : Molecular docking studies have revealed that specific structural features enhance binding affinity to target enzymes like aminoacyl-tRNA synthetases and Hsp90 .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that this compound exhibited potent activity against multi-drug resistant M. tuberculosis. The compound was found to inhibit both LeuRS and MetRS with IC50 values indicating strong enzyme inhibition .
Case Study 2: Cancer Cell Lines
In another investigation focusing on cancer therapy, derivatives similar to this compound were tested on LoVo colorectal cancer cells. Results showed significant antiproliferative effects with IC50 values as low as 0.02 μM for specific derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
